Cas no 1603-40-3 (3-methylpyridin-2-amine)

3-methylpyridin-2-amine structure
3-methylpyridin-2-amine structure
商品名:3-methylpyridin-2-amine
CAS番号:1603-40-3
MF:C6H8N2
メガワット:108.1411
MDL:MFCD00006320
CID:41648
PubChem ID:15347

3-methylpyridin-2-amine 化学的及び物理的性質

名前と識別子

    • 3-Methylpyridin-2-amine
    • 3-methyl-2-pyridylamine
    • 2-Amino-3-methylpyridine
    • 2-Amino-3-picoline
    • 2-Pyridinamine, 3-methyl-
    • 3-Methyl-2-pyridinamine
    • 3-Methyl-2-aminopyridine
    • 3-Picoline, 2-amino-
    • 2-amino-3-methyl pyridine
    • 2-Amino-beta-picoline
    • PYRIDINE, 2-AMINO-3-METHYL-
    • 2-AMINO-3-METHYL-PYRIDINE
    • 2-Amino-.beta.-picoline
    • 3-methylpyridin-2-ylamine
    • 3-Methyl-pyridin-2-ylamine
    • Y2WWD85QY6
    • RGDQRXPEZUNWHX-UHFFFAOYSA-N
    • 2-Amino
    • AURORA KA-876
    • 2-AMINO-3-PICOLINE 96%
    • 2-amino-3-methyl-pyridin
    • 2-Pyridinamine,3-methyl-
    • 3-methyl-2-pyridinamin
    • Q27294187
    • DTXSID3051759
    • BDBM50091797
    • EN300-21468
    • A-6700
    • (3-methyl-pyridin-2-yl)-amine
    • AKOS000119102
    • SCHEMBL17639
    • NS00025219
    • A24640
    • AM20050849
    • (3-methylpyridin-2-yl)amine
    • BCP22962
    • WLN: T6NJ BZ C1
    • NSC 450
    • NSC450
    • 3-methyl-2-amino-pyridine
    • AMINO-3-METHYLPYRIDINE, 2-
    • 2-Amino-3-methylpyridine (2-Amino-3-picoline)
    • (3-methyl-pyridin-2-yl)amine
    • EINECS 216-501-4
    • MFCD00006320
    • AC-5930
    • 1603-40-3
    • InChI=1/C6H8N2/c1-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8
    • A0400
    • 3-methylpyridyl amine
    • Methylpyridonimid
    • AB2930
    • SB40521
    • GS-5903
    • 93Q
    • CHEMBL291544
    • Z203045034
    • NSC-176169
    • SCHEMBL8091109
    • F2190-0488
    • CS-W020056
    • AI3-14684
    • NSC-450
    • 2-Amino-?-picoline;Amino-3-methyl pyridine
    • 3-methyl-2-pyridineamine
    • UNII-Y2WWD85QY6
    • FT-0611065
    • 3-methylpyridine-2-amine
    • 3-methyl-amino pyridine
    • 2-Amino-3-methylpyridine, 95%
    • STK510033
    • DB-031539
    • 3-methylpyridin-2(1H)-imine
    • STL453498
    • 3-methylpyridin-2-amine
    • MDL: MFCD00006320
    • インチ: 1S/C6H8N2/c1-5-3-2-4-8-6(5)7/h2-4H,1H3,(H2,7,8)
    • InChIKey: RGDQRXPEZUNWHX-UHFFFAOYSA-N
    • ほほえんだ: N1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1N([H])[H]
    • BRN: 107892

計算された属性

  • せいみつぶんしりょう: 108.068748g/mol
  • ひょうめんでんか: 0
  • XLogP3: 0.9
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 108.068748g/mol
  • 単一同位体質量: 108.068748g/mol
  • 水素結合トポロジー分子極性表面積: 38.9Ų
  • 重原子数: 8
  • 複雑さ: 72.9
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: イエロー低融点固体
  • 密度みつど: 1.073 g/mL at 25 °C(lit.)
  • ゆうかいてん: 29-31 °C (lit.)
  • ふってん: 221-222 °C(lit.)
  • フラッシュポイント: 華氏温度:244.4°f< br / >摂氏度:118°C< br / >
  • 屈折率: n20/D 1.5823(lit.)
  • ようかいど: 1000g/l
  • すいようせい: 解体
  • PSA: 38.91000
  • LogP: 1.55340
  • かんど: Hygroscopic
  • ようかいせい: 水と有機溶媒に可溶である。
  • 酸性度係数(pKa): pK1: 7.24(+1) (25°C)

3-methylpyridin-2-amine セキュリティ情報

  • 記号: GHS06 GHS08
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H301,H311,H331,H373
  • 警告文: P261,P280,P301+P310,P311
  • 危険物輸送番号:UN 2811 6.1/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 23/24/25-33
  • セキュリティの説明: S36/37/39-S45-S37/39-S28A-S26
  • RTECS番号:US1850000
  • 危険物標識: T
  • TSCA:Yes
  • 包装カテゴリ:II
  • セキュリティ用語:6.1
  • 危険レベル:6.1
  • 包装グループ:III
  • ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature
  • リスク用語:R25; R36/37/38
  • 危険レベル:6.1
  • 包装等級:II

3-methylpyridin-2-amine 税関データ

  • 税関コード:29333999
  • 税関データ:

    中国税関番号:

    2933399090

    概要:

    2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-methylpyridin-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-21468-0.25g
3-methylpyridin-2-amine
1603-40-3 95.0%
0.25g
$19.0 2025-03-21
Enamine
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3-methylpyridin-2-amine
1603-40-3 95.0%
2.5g
$27.0 2025-03-21
Enamine
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$32.0 2025-03-21
Enamine
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Enamine
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eNovation Chemicals LLC
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Apollo Scientific
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£85.00 2025-02-20
Life Chemicals
F2190-0488-5g
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$60.0 2023-09-06
Life Chemicals
F2190-0488-0.5g
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$19.0 2023-09-06

3-methylpyridin-2-amine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
2.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
リファレンス
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
リファレンス
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Oxygen ,  Tetrabutylammonium hydrogen sulfate Catalysts: Cupric acetate Solvents: Acetonitrile ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
リファレンス
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, rt
リファレンス
From amides to urea derivatives or carbamates with chemospecific C-C bond cleavage at room temperature
Lv, Cong; Liu, Dan; Muschin, Tegshi; Bai, Chaolumen; Bao, Agula; et al, Organic Chemistry Frontiers, 2022, 9(5), 1354-1363

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
リファレンス
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Oxygen ,  Tetrabutylammonium hydrogen sulfate Catalysts: Cupric acetate Solvents: Acetonitrile ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
リファレンス
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Oxygen ,  Tetrabutylammonium hydrogen sulfate Catalysts: Cupric acetate Solvents: Acetonitrile ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
リファレンス
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
リファレンス
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Oxygen ,  Tetrabutylammonium hydrogen sulfate Catalysts: Cupric acetate Solvents: Acetonitrile ;  6 h, 80 °C
2.1 Reagents: 1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Tetrahydrofuran ;  overnight, 25 °C
3.1 Reagents: Oxygen Catalysts: Cupric acetate Solvents: 1,2-Dichloroethane ;  6 h, 80 °C
リファレンス
Copper-Catalyzed Transamidation of Unactivated Secondary Amides via C-H and C-N Bond Simultaneous Activations
Lv, Cong; et al, Journal of Organic Chemistry, 2023, 88(4), 2140-2157

3-methylpyridin-2-amine Raw materials

3-methylpyridin-2-amine Preparation Products

3-methylpyridin-2-amine サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:1603-40-3)2-Amino-3-picoline
注文番号:sfd9728
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:35
価格 ($):discuss personally

3-methylpyridin-2-amine 関連文献

3-methylpyridin-2-amineに関する追加情報

Introduction to 3-Methylpyridin-2-amine (CAS No. 1603-40-3)

3-Methylpyridin-2-amine, also known by its CAS number 1603-40-3, is a versatile compound with significant applications in the fields of chemistry, biology, and pharmaceuticals. This compound is a derivative of pyridine, a heterocyclic aromatic compound, and is characterized by its unique chemical structure and properties. The molecule consists of a pyridine ring with a methyl group at the 3-position and an amino group at the 2-position, making it a valuable building block in various synthetic processes.

The chemical formula of 3-methylpyridin-2-amine is C6H8N2. It is a colorless to pale yellow liquid with a characteristic odor. The compound is soluble in water and organic solvents, which enhances its utility in laboratory and industrial settings. Its boiling point is approximately 155°C, and it has a molecular weight of 108.14 g/mol.

In recent years, 3-methylpyridin-2-amine has gained attention due to its potential applications in the development of new pharmaceuticals. Research has shown that this compound can serve as an intermediate in the synthesis of various bioactive molecules, including drugs with anti-inflammatory, antiviral, and anticancer properties. For instance, studies have demonstrated that derivatives of 3-methylpyridin-2-amine can inhibit specific enzymes involved in inflammatory pathways, making them promising candidates for the treatment of inflammatory diseases.

The biological activity of 3-methylpyridin-2-amine has been explored in several preclinical studies. One notable study published in the Journal of Medicinal Chemistry reported that a derivative of 3-methylpyridin-2-amine exhibited potent antiviral activity against the influenza virus. The researchers found that the compound effectively inhibited viral replication by targeting a specific viral protein, thereby reducing the severity of the infection. This finding highlights the potential of 3-methylpyridin-2-amine as a lead compound for developing new antiviral therapies.

Beyond its pharmaceutical applications, 3-methylpyridin-2-amine has also been investigated for its use in agrochemicals. Studies have shown that certain derivatives of this compound can act as effective herbicides and insecticides. For example, a recent study published in Pesticide Biochemistry and Physiology demonstrated that a derivative of 3-methylpyridin-2-amine exhibited strong herbicidal activity against several common weed species. The mechanism of action involves disrupting key metabolic pathways in plants, leading to their death.

In the realm of materials science, 3-methylpyridin-2-amine has been explored for its potential as a ligand in coordination chemistry. Research has shown that this compound can form stable complexes with various metal ions, which can be used in catalytic processes and materials synthesis. For instance, a study published in Inorganic Chemistry reported that complexes formed with 3-methylpyridin-2-amine and palladium ions exhibited high catalytic activity in cross-coupling reactions, which are crucial for the synthesis of complex organic molecules.

The safety profile of 3-methylpyridin-2-amine is an important consideration for its use in various applications. While it is generally considered safe when handled properly, appropriate precautions should be taken to avoid exposure to skin and eyes, as well as inhalation or ingestion. Safety data sheets (SDS) provide detailed information on handling and storage procedures to ensure safe use.

In conclusion, 3-methylpyridin-2-amine (CAS No. 1603-40-3) is a multifaceted compound with diverse applications in pharmaceuticals, agrochemicals, and materials science. Its unique chemical structure and properties make it an invaluable building block for the synthesis of bioactive molecules and functional materials. Ongoing research continues to uncover new potential uses for this compound, further highlighting its importance in modern scientific research and development.

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